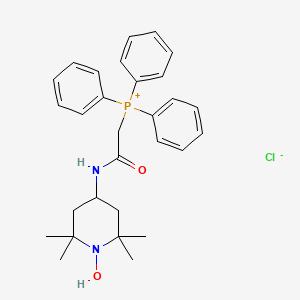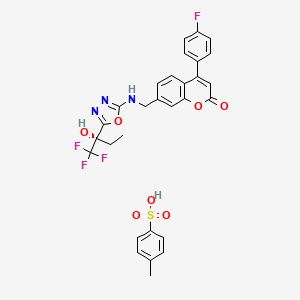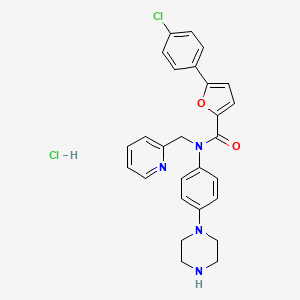
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline”, also known as ML314, is a compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazoline core, a piperazine ring, and methoxyphenyl and cyclopropyl groups . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.5 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 60 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds .
科学的研究の応用
Synthesis and Characterization
Biological Activity and Therapeutic Potential
Research has highlighted the biological activity and therapeutic potential of quinazoline derivatives, including antitumor, antibacterial, and adrenergic blocking effects. A study by Wen Li and colleagues (2020) synthesized novel quinazoline derivatives containing piperazine moieties and observed potent antiproliferative activities against various cancer cell lines (Wen Li et al., 2020). The compound ML314, closely related to the compound , was discovered as a non-peptidic β-arrestin biased agonist for the neurotensin 1 receptor (NTR1), showing potential for treating addiction and exhibiting good brain penetration in rodents (Satyamaheshwar Peddibhotla et al., 2013).
Antimicrobial Properties
Quinazoline derivatives have also been studied for their antimicrobial properties. Anshul Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives and tested their antibacterial activity against a variety of bacteria, demonstrating significant antibacterial activity (Anshul Kumar et al., 2021). Similarly, other studies have synthesized amide derivatives of quinolone, including quinazoline derivatives, and evaluated their antimicrobial activities against various bacterial and fungal strains (N. Patel et al., 2007).
作用機序
Target of Action
The primary target of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, also known as ML314, is the Neurotensin 1 (NTR1) receptor . The NTR1 receptor plays a crucial role in the regulation of dopamine pathways in the brain .
Mode of Action
ML314 acts as a biased agonist of the NTR1 receptor . This means that ML314 selectively activates certain pathways downstream of the NTR1 receptor, while leaving others unaffected .
Biochemical Pathways
The recruitment of β-arrestin to the ntr1 receptor is known to regulate the receptor’s activity and mediate its internalization . This can affect various downstream signaling pathways, potentially leading to changes in neuronal activity and neurotransmitter release .
Pharmacokinetics
It is known to be soluble in dmso at a concentration of 20 mg/ml, suggesting good bioavailability
特性
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline | |
Q & A
Q1: How does ML314 interact with the neurotensin receptor 1 (NTR1), and what are the downstream effects of this interaction?
A1: ML314 acts as a β-arrestin biased agonist of NTR1. [] This means that it binds to NTR1 and preferentially activates the β-arrestin signaling pathway over the traditional G protein-coupled pathway. [] Unlike traditional NTR1 agonists that induce calcium mobilization, ML314 does not elicit a significant response in calcium mobilization assays. [] This suggests that its therapeutic effects are mediated through β-arrestin signaling. []
Q2: What is known about the structure-activity relationship (SAR) of ML314?
A2: While the provided abstract does not detail specific SAR studies, it mentions that ML314 was discovered through medicinal chemistry optimization following a high-throughput screening campaign. [] This implies that modifications to the structure of initial screening hits were made to enhance their potency, selectivity, or other desirable properties. Further research exploring the SAR of ML314 would be valuable to understand the structural features essential for its activity and to guide the development of novel NTR1-targeting compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)


![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

